

what are the chemical properties of N,N-Dimethyl-1,3-propanediamine

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N,N-Dimethyl-1,3-propanediamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyl-1,3-propanediamine (DMAPA), with the CAS number 109-55-7, is a versatile aliphatic diamine that serves as a crucial building block and intermediate in a wide array of chemical syntheses.[1] Its unique physicochemical properties make it an essential component in the production of surfactants, corrosion inhibitors, polyurethane catalysts, and epoxy resin hardeners.[1] Furthermore, its role as an intermediate extends to the synthesis of agrochemicals and pharmaceuticals, highlighting its significance in industrial and research settings.[1][2] This guide provides an in-depth overview of the chemical properties of N,N-Dimethyl-1,3-propanediamine, detailed experimental protocols for their determination, and a summary of its toxicological profile.

Core Chemical and Physical Properties

N,N-Dimethyl-1,3-propanediamine is a clear, colorless to pale yellow liquid characterized by a distinct ammoniacal odor.[1] It is highly soluble in water and other organic solvents such as alcohols, esters, and ketones.[1] The presence of two amine groups, one primary and one tertiary, dictates its basicity and nucleophilic reactivity.

Quantitative Physicochemical Data



The following table summarizes the key quantitative properties of N,N-Dimethyl-1,3-propanediamine, compiled from various sources.

Property	Value	Source(s)
Molecular Formula	C5H14N2	[3]
Molecular Weight	102.18 g/mol	[1][3]
Boiling Point	133 °C	[1]
Melting Point	-60 °C	[1]
Density	0.817 g/mL at 25 °C	[4]
Refractive Index	1.4335-1.4375 at 20 °C	[5]
Flash Point	20 °C (closed cup)	[6]
рКа	10.86 ± 0.10 (Predicted)	
Water Solubility	Miscible	_
Vapor Pressure	4.96 mmHg at 25 °C	_

Reactivity and Stability

N,N-Dimethyl-1,3-propanediamine is a stable compound under recommended storage conditions. It is a strong base that reacts exothermically with acids to form salts.[7] It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[7] Contact with strong reducing agents, such as hydrides, may lead to the generation of flammable hydrogen gas.[7]

Experimental Protocols

This section details the methodologies for determining the key chemical and physical properties of N,N-Dimethyl-1,3-propanediamine.

Determination of Boiling Point by Thiele Tube Method



The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient micro-method for this determination.

Materials:

- · Thiele tube
- High-boiling mineral oil
- Thermometer (0-200 °C)
- Small test tube (e.g., 75 x 10 mm)
- Capillary tube (sealed at one end)
- Rubber band or wire for attaching the test tube to the thermometer
- · Bunsen burner or other heat source
- N,N-Dimethyl-1,3-propanediamine sample

Procedure:

- Add a small amount (approximately 0.5 mL) of N,N-Dimethyl-1,3-propanediamine to the small test tube.
- Place the capillary tube, with the sealed end uppermost, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
- Fill the Thiele tube with mineral oil to a level just above the side arm.
- Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil.



- Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure uniform heating.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a continuous and rapid stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a base like N,N-Dimethyl-1,3-propanediamine, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method for this measurement.[7]

Materials:

- Calibrated pH meter with a combination pH electrode
- · Magnetic stirrer and stir bar
- Buret (25 or 50 mL)
- Beaker (100 mL)
- Standardized 0.1 M hydrochloric acid (HCI) solution
- Standardized 0.1 M sodium hydroxide (NaOH) solution
- 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)
- N,N-Dimethyl-1,3-propanediamine sample
- Deionized water



Nitrogen gas source

Procedure:

- Prepare a 1 mM solution of N,N-Dimethyl-1,3-propanediamine in a beaker containing the 0.15 M KCl solution.
- Place the beaker on the magnetic stirrer and add the stir bar.
- Immerse the calibrated pH electrode in the solution.
- Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[8]
- Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[9]
- Titrate the solution by adding small, precise increments of the 0.1 M NaOH solution from the buret.
- Record the pH of the solution after each addition, allowing the reading to stabilize.
- Continue the titration until the pH reaches approximately 12-12.5.[9]
- Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
- The pKa values correspond to the pH at the half-equivalence points. For a diamine, two inflection points and two pKa values are expected. The pKa values can be determined from the first derivative of the titration curve.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a liquid sample like N,N-Dimethyl-1,3-propanediamine, the spectrum can be obtained as a thin film.

Procedure:

 Place a drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.



- · Gently press the plates together to form a thin film.
- Mount the plates in the spectrometer's sample holder.
- Record the spectrum over the range of 4000-400 cm⁻¹.
- Characteristic absorptions for N,N-Dimethyl-1,3-propanediamine are expected for N-H stretching (primary amine), C-H stretching, N-H bending, and C-N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.

- ¹H NMR Spectroscopy:
 - Sample Preparation: Prepare a solution of N,N-Dimethyl-1,3-propanediamine (typically 5-25 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
 - Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
 Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - Expected Signals: The ¹H NMR spectrum will show distinct signals for the protons on the methyl groups, the methylene groups, and the primary amine group.
- ¹³C NMR Spectroscopy:
 - Sample Preparation: A more concentrated sample (20-100 mg) in a deuterated solvent is typically required.
 - Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
 - Expected Signals: The spectrum will show signals for each unique carbon atom in the molecule.

Mass Spectrometry (MS)



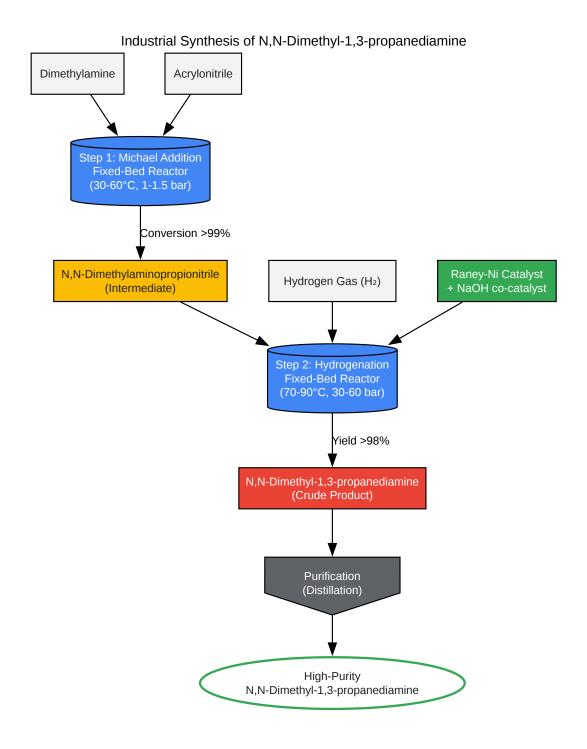
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

- Sample Introduction: The liquid sample can be introduced directly via a heated inlet system or by gas chromatography (GC-MS).
- Ionization: Electron ionization (EI) is a common method for this type of compound.
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected. The fragmentation pattern can provide structural information. For analysis in biological matrices, derivatization followed by liquid chromatography-mass spectrometry (LC-MS) may be employed.[10]

Synthesis Workflow

The industrial synthesis of N,N-Dimethyl-1,3-propanediamine is typically a two-step process starting from dimethylamine and acrylonitrile.[11] The first step is a Michael addition to form N,N-dimethylaminopropionitrile, which is then hydrogenated to the final product.[11]





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Caption: Workflow for the continuous synthesis of N,N-Dimethyl-1,3-propanediamine.



Safety and Toxicology

N,N-Dimethyl-1,3-propanediamine is classified as a flammable liquid and vapor.[12] It is corrosive and can cause severe skin burns and eye damage.[12][13] It is harmful if swallowed and may cause an allergic skin reaction.[13] Animal studies have shown low acute toxicity upon inhalation, with observed effects likely due to its corrosive nature.[13] It is reported to be positive for skin sensitization in animal assays.[13] In vitro genotoxicity assays have been negative.[13] Due to its hazardous properties, appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical. Work should be conducted in a well-ventilated area, away from sources of ignition.

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